6-Propyltridecane

Description

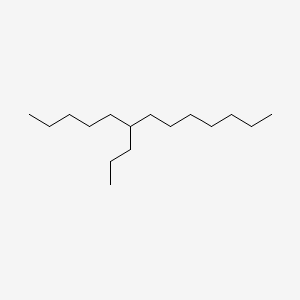

6-Propyltridecane (CAS: 55045-10-8) is a branched alkane with the molecular formula C₁₆H₃₄. Its structure consists of a 13-carbon tridecane backbone with a propyl group (-CH₂CH₂CH₃) attached to the sixth carbon atom. This compound is part of the broader class of aliphatic hydrocarbons, which are characterized by their saturated carbon chains and nonpolar nature.

Propriétés

Numéro CAS |

55045-10-8 |

|---|---|

Formule moléculaire |

C16H34 |

Poids moléculaire |

226.44 g/mol |

Nom IUPAC |

6-propyltridecane |

InChI |

InChI=1S/C16H34/c1-4-7-9-10-12-15-16(13-6-3)14-11-8-5-2/h16H,4-15H2,1-3H3 |

Clé InChI |

HMKBVDFFYNUAKM-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCC(CCC)CCCCC |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 6-Propyltridecane can be achieved through various organic synthesis routes. One common method involves the alkylation of tridecane with a propyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under anhydrous conditions to prevent side reactions .

Industrial production methods may involve catalytic hydrogenation of longer-chain alkenes or alkynes, followed by fractional distillation to isolate the desired compound .

Analyse Des Réactions Chimiques

6-Propyltridecane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:

Applications De Recherche Scientifique

6-Propyltridecane has several applications in scientific research and industry:

Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures.

Biology: Studies have explored its role as a pheromone or signaling molecule in certain insect species.

Industry: It is utilized as a solvent and in the formulation of lubricants and surfactants.

Mécanisme D'action

The mechanism of action of 6-Propyltridecane varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, altering cellular processes. For instance, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses . In antimicrobial applications, it may disrupt microbial cell membranes, leading to cell lysis .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize 6-propyltridecane, it is essential to compare it with structurally analogous alkanes, focusing on molecular architecture, physicochemical properties, and biological roles. Below is a detailed analysis:

Structural Isomers and Homologs

The following table highlights key structural and functional differences between this compound and its analogs:

Physicochemical Properties

- Lower melting point compared to linear hexadecane due to reduced van der Waals interactions.

- Higher volatility relative to straight-chain analogs.

Research Findings and Implications

Seed Germination Inhibition

In a 2021 study, this compound showed a significant positive correlation with delayed germination (T₅₀) in seeds (correlation coefficient: +0.791 with R-isomers of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one).

Contrast with Promoters of Germination

In the same study, compounds like cis-11-octadecenoic acid methyl ester accelerated germination (correlation coefficient: -0.486 with T₅₀), highlighting the antagonistic roles of different hydrocarbons in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.